molecular formula C15H15NO5S B6575718 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide CAS No. 1105204-86-1

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide

Cat. No.: B6575718
CAS No.: 1105204-86-1
M. Wt: 321.3 g/mol
InChI Key: ULVJECXYPSZJLC-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a benzenesulfonamide group, which is often associated with pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanamine
  • N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide is unique due to the combination of the benzodioxole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-22(18,13-4-2-1-3-5-13)16-8-9-19-12-6-7-14-15(10-12)21-11-20-14/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJECXYPSZJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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